1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline
CAS No.:
Cat. No.: VC16436149
Molecular Formula: C15H12N2S
Molecular Weight: 252.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2S |
|---|---|
| Molecular Weight | 252.3 g/mol |
| IUPAC Name | 1-(pyridin-4-ylmethylsulfanyl)isoquinoline |
| Standard InChI | InChI=1S/C15H12N2S/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-10H,11H2 |
| Standard InChI Key | MFCOPOAGUGBWSD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2SCC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoquinoline core, a bicyclic aromatic system, connected via a methylsulfanyl bridge to a pyridine ring. The sulfanyl group (-S-) enhances molecular flexibility and facilitates interactions with hydrophobic pockets in biological targets. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.3 g/mol |
| IUPAC Name | 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline |
| CAS Number | VC16436149 |
The isoquinoline moiety contributes to π-π stacking interactions, while the pyridine ring offers hydrogen-bonding capabilities, making the compound suitable for drug design.
Synthesis and Optimization Strategies
Nucleophilic Substitution Pathways
The synthesis of 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline primarily involves nucleophilic substitution reactions between isoquinoline thiols and pyridinium halides. For example, reacting 1-mercaptoisoquinoline with 4-(chloromethyl)pyridine in the presence of a base like triethylamine yields the target compound.
Challenges in Purification
Due to the compound’s hydrophobic nature, purification often requires column chromatography with gradients of ethyl acetate and hexane. Yield optimization remains a focus, with recent studies suggesting microwave-assisted synthesis as a potential avenue to enhance efficiency .
Biological Activities and Mechanistic Insights
Antimicrobial and Anticancer Properties
Isoquinoline derivatives are known for their broad-spectrum antimicrobial effects. For instance, certain isoquinoline alkaloids disrupt bacterial cell membranes via hydrophobic interactions . While direct evidence for this compound is lacking, its structural similarity to bioactive analogs suggests potential utility in oncology and infectious disease research .
Comparative Analysis with Related Heterocycles
Pyrido[2,3-d]pyrimidine Derivatives
Unlike pyrido[2,3-d]pyrimidines, which exhibit rigid planar structures, 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline offers greater conformational flexibility due to its sulfanyl linker. This flexibility may improve binding to allosteric sites on target proteins.
Quinoxaline-Based Compounds
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s modular structure allows for systematic modifications. For example:
-
Replacing the sulfanyl group with sulfonyl (-SO₂-) could enhance metabolic stability.
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Introducing electron-withdrawing substituents on the pyridine ring may improve binding affinity to kinase ATP pockets .
Drug Delivery Considerations
Preliminary molecular docking studies suggest that 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline can penetrate the blood-brain barrier, making it a candidate for neurodegenerative disease therapeutics.
Future Research Directions
Target Identification
High-throughput screening against kinase libraries could elucidate specific targets. Prioritizing Syk and JAK3 kinases is justified given the activity of structural analogs .
In Vivo Efficacy Studies
Rodent models of inflammation and cancer are critical next steps to validate preclinical potential. Pharmacokinetic studies will clarify bioavailability and half-life.
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